Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H25NO7S and its molecular weight is 483.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Properties
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate and its analogs have been studied for their potential in synthesizing various compounds with antimicrobial properties. For instance, Spoorthy et al. (2021) synthesized a series of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates that demonstrated significant anti-microbial activity. The synthesis process involved reactions with mercapto acetic acid and zinc chloride, followed by hydrolysis and condensation (Spoorthy et al., 2021).
Pharmacological Activities
Chapman et al. (1971) explored the pharmacological activities of related compounds, such as ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate. These compounds were transformed into various derivatives through bromination and reactions with other chemicals, leading to preliminary pharmacological studies (Chapman et al., 1971).
Anticancer Applications
In the realm of cancer research, Hafez et al. (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibiting higher anticancer activity than the reference drug, doxorubicin. The focus was on creating novel pyrazole derivatives with promising potential as anticancer agents (Hafez et al., 2016).
Synthesis for Treatment of Hyperproliferative and Inflammatory Disorders
Kucerovy et al. (1997) reported the synthesis of a compound similar to Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate for the treatment of hyperproliferative and inflammatory disorders. The synthesis involved several steps starting from commercially available compounds and aimed at developing treatments for disorders like cancer (Kucerovy et al., 1997).
Potential Use in Organic Photodiodes
Elkanzi et al. (2020) synthesized a novel compound for potential use in organic photodiodes. This research explored the optical characterizations of pyrimidine fused quinolone carboxylate moiety, which is structurally related to Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate, highlighting its potential in photodiode applications (Elkanzi et al., 2020).
properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO7S/c1-5-31-25(28)22-14(2)21(9-15-6-7-19-20(8-15)33-13-32-19)34-24(22)26-23(27)16-10-17(29-3)12-18(11-16)30-4/h6-8,10-12H,5,9,13H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZLLYFRNWPPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.